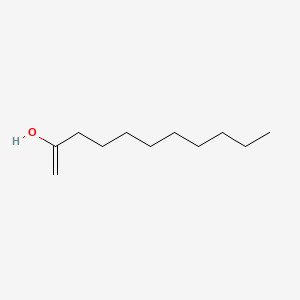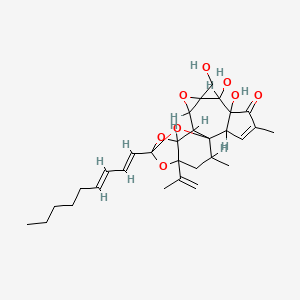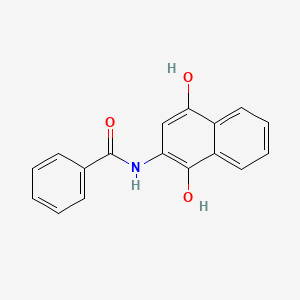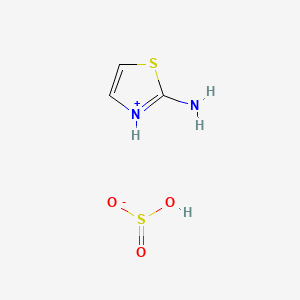![molecular formula C16H14ClNO4 B12647590 2-[[(3S)-3-(4-chlorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl]oxy]acetic acid CAS No. 87347-28-2](/img/structure/B12647590.png)
2-[[(3S)-3-(4-chlorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl]oxy]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[(3S)-3-(4-chlorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl]oxy]acetic acid is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a dihydrofuro[3,4-c]pyridin ring, and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(3S)-3-(4-chlorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl]oxy]acetic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the dihydrofuro[3,4-c]pyridin ring: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.
Introduction of the chlorophenyl group: This step often involves a substitution reaction where a suitable chlorophenyl derivative is introduced into the ring system.
Attachment of the acetic acid moiety: This can be done through esterification or amidation reactions, depending on the specific synthetic route chosen.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates, as well as purification techniques such as crystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[[(3S)-3-(4-chlorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl]oxy]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or alkane.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug development.
Medicine: It could be investigated for its potential therapeutic effects, particularly if it shows activity against specific biological targets.
Industry: Its chemical properties might make it useful in the development of new materials or as a reagent in industrial processes.
Wirkmechanismus
The mechanism by which 2-[[(3S)-3-(4-chlorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl]oxy]acetic acid exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes: This could inhibit or activate enzymatic activity, affecting metabolic pathways.
Interaction with receptors: Binding to cellular receptors could trigger signaling pathways, leading to various biological effects.
Modulation of gene expression: It might influence the expression of specific genes, altering cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluorotoluene: An organic compound used as a solvent and synthetic intermediate.
(-)-Carvone: A natural compound with bioherbicidal properties.
Uniqueness
2-[[(3S)-3-(4-chlorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl]oxy]acetic acid is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to similar compounds. Its combination of a chlorophenyl group, a dihydrofuro[3,4-c]pyridin ring, and an acetic acid moiety sets it apart from other compounds with similar functionalities.
Eigenschaften
CAS-Nummer |
87347-28-2 |
|---|---|
Molekularformel |
C16H14ClNO4 |
Molekulargewicht |
319.74 g/mol |
IUPAC-Name |
2-[[(3S)-3-(4-chlorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl]oxy]acetic acid |
InChI |
InChI=1S/C16H14ClNO4/c1-9-15(22-8-14(19)20)13-7-21-16(12(13)6-18-9)10-2-4-11(17)5-3-10/h2-6,16H,7-8H2,1H3,(H,19,20)/t16-/m0/s1 |
InChI-Schlüssel |
SFALQWYGIWKMFS-INIZCTEOSA-N |
Isomerische SMILES |
CC1=NC=C2[C@@H](OCC2=C1OCC(=O)O)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
CC1=NC=C2C(OCC2=C1OCC(=O)O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Bromo-1-[(2-methylphenyl)methyl]pyridin-1-ium bromide](/img/structure/B12647514.png)







![4-Methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-4-ium iodide](/img/structure/B12647574.png)



